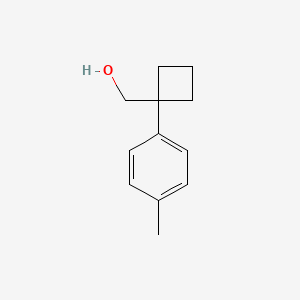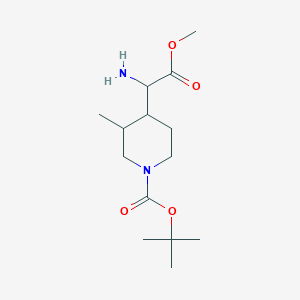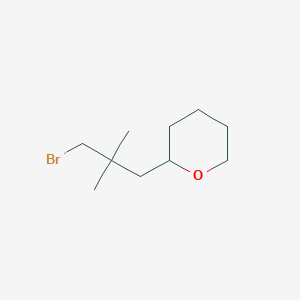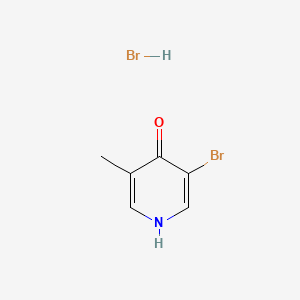
(1-(p-Tolyl)cyclobutyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(p-Tolyl)cyclobutyl)methanol is an organic compound with the molecular formula C12H16O It is characterized by a cyclobutyl ring substituted with a p-tolyl group and a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(p-Tolyl)cyclobutyl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of p-tolylmagnesium bromide with cyclobutanone, followed by reduction with a suitable reducing agent such as lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: (1-(p-Tolyl)cyclobutyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to form cyclobutyl derivatives.
Substitution: The p-tolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving electrophiles like halogens or nitrating agents.
Major Products Formed:
Oxidation: Formation of (1-(p-Tolyl)cyclobutyl)ketone.
Reduction: Formation of cyclobutyl derivatives.
Substitution: Various substituted p-tolyl derivatives.
Applications De Recherche Scientifique
(1-(p-Tolyl)cyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (1-(p-Tolyl)cyclobutyl)methanol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The p-tolyl group can interact with hydrophobic regions of proteins, potentially altering their activity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
- (1-(p-Tolyl)cyclobutyl)amine
- (1-(p-Tolyl)cyclobutyl)ketone
- (1-(p-Tolyl)cyclobutyl)carboxylic acid
Comparison: (1-(p-Tolyl)cyclobutyl)methanol is unique due to the presence of the hydroxyl group, which imparts different reactivity and interaction profiles compared to its analogs. For example, (1-(p-Tolyl)cyclobutyl)amine has an amine group, leading to different hydrogen bonding and nucleophilic properties. Similarly, (1-(p-Tolyl)cyclobutyl)ketone and (1-(p-Tolyl)cyclobutyl)carboxylic acid have distinct functional groups that influence their chemical behavior and applications.
Propriétés
Formule moléculaire |
C12H16O |
|---|---|
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
[1-(4-methylphenyl)cyclobutyl]methanol |
InChI |
InChI=1S/C12H16O/c1-10-3-5-11(6-4-10)12(9-13)7-2-8-12/h3-6,13H,2,7-9H2,1H3 |
Clé InChI |
CTOKYSJQNTXHJE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2(CCC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[3-(difluoromethyl)-1H-1,2,4-triazol-5-yl]methanaminehydrochloride](/img/structure/B13592456.png)





![2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride](/img/structure/B13592509.png)



